
Ethyl 3-amino-4-(ethylamino)benzoate
Overview
Description
Ethyl 3-amino-4-(ethylamino)benzoate (CAS 202131-30-4) is a benzoic acid derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . This compound features an ethyl ester group at the para position of the benzene ring and two amino substituents at the meta and para positions (3-amino and 4-ethylamino groups, respectively). It is stored under dry conditions at 2–8°C, indicating moderate stability under controlled environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-(ethylamino)benzoate typically involves multiple steps, including alkylation, esterification, and further alkylation. One common method starts with the nitration of ethyl benzoate to introduce a nitro group, followed by reduction to form the corresponding amino compound. Subsequent alkylation with ethylamine yields the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(ethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Local Anesthetic Properties
One of the primary applications of ethyl 3-amino-4-(ethylamino)benzoate is in the field of local anesthesia. Research has demonstrated that derivatives of this compound exhibit local anesthetic effects similar to established anesthetics like benzocaine and procaine. For instance, structural modifications have been shown to optimize the onset time and duration of action while minimizing toxicity .
Table 1: Comparative Biological Activity of Benzoate Compounds
Compound | Surface Anesthesia (Duration) | Infiltration Anesthesia (Duration) | Toxicity Level |
---|---|---|---|
This compound | Moderate | Moderate | Low |
Tetracaine | High | High | Moderate |
Pramocaine | Moderate | Moderate | Low |
Dipeptidyl Peptidase-IV Inhibition
Recent studies have explored the role of compounds similar to this compound as inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels. These compounds have shown promise in preclinical trials for their potential to regulate glucose metabolism effectively .
Case Studies and Research Findings
- Local Anesthesia Evaluation : A study evaluating various benzoate derivatives found that this compound exhibited favorable anesthetic properties comparable to traditional agents. The study highlighted its potential for use in dental procedures where localized pain management is essential .
- Diabetes Management : In a pharmacological study focusing on DPP-IV inhibitors, derivatives of this compound were synthesized and tested for their efficacy in lowering blood glucose levels. Results indicated a significant reduction in glucose levels in diabetic models, suggesting a viable pathway for developing new diabetes treatments .
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-(ethylamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, blocking the conduction of nerve impulses and thereby preventing the sensation of pain . This interaction reduces the excitability of the nerve membrane without affecting the resting potential .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The compound’s key structural analogues differ in the substituents on the amino groups and ester moieties, leading to distinct physicochemical properties:
Notes:
- XLogP3 : Higher values (e.g., 2.4 for cyclohexyl and tert-butyl derivatives) indicate increased lipophilicity, influencing membrane permeability and bioavailability .
- Melting Points : Cyclohexyl derivatives exhibit higher melting points (98–105°C) due to steric bulk and crystallinity .
Reactivity and Functional Performance
- Pharmaceutical Intermediates : Cyclohexyl and tert-butyl derivatives are preferred for drug synthesis due to their stability and compatibility with hydrophobic active sites .
- Resin Applications: Ethyl 4-(dimethylamino)benzoate enhances polymerization efficiency in resins, achieving higher degrees of conversion compared to methacrylate-based analogues .
- Toxicity Profiles: Methyl and ethylamino derivatives (e.g., CAS 66315-23-9) exhibit irritant properties, necessitating precautions during handling .
Analytical Characterization
Biological Activity
Ethyl 3-amino-4-(ethylamino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is an amino benzoate derivative characterized by the presence of both amino and ethylamino functional groups. This structure contributes to its reactivity and biological properties.
Molecular Formula
- C : 12
- H : 16
- N : 2
- O : 2
Synthesis
The synthesis of this compound typically involves several steps, including:
- Alkylation : Introduction of ethyl groups.
- Esterification : Formation of the ester bond with the benzoic acid derivative.
- Purification : Techniques such as recrystallization are used to obtain pure compounds.
The biological activity of this compound is attributed to its interaction with various biological targets. It is believed to exert effects through:
- Inhibition of specific enzymes involved in metabolic pathways.
- Modulation of receptor activity, which can influence cellular signaling processes.
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Antimicrobial Activity : this compound has demonstrated inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro assays showed significant antibacterial activity, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies have suggested that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating possible applications in oncology .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Contains amino and ethylamino groups | Antimicrobial, anti-inflammatory, anticancer |
Ethyl p-aminobenzoate | Lacks ethylamino group | Primarily used as a local anesthetic |
Ethyl 3-nitro-4-(ethylamino)benzoate | Contains nitro substituent | Enhanced reactivity but different activity profile |
Case Studies
- Study on Antibacterial Efficacy :
- Evaluation of Anti-inflammatory Effects :
Properties
IUPAC Name |
ethyl 3-amino-4-(ethylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-13-10-6-5-8(7-9(10)12)11(14)15-4-2/h5-7,13H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUBDAIOTIOGDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367933 | |
Record name | ethyl 3-amino-4-(ethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202131-30-4 | |
Record name | ethyl 3-amino-4-(ethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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